molecular formula C16H10Cl2S B11997477 Thiophene, 2,5-bis(4-chlorophenyl)- CAS No. 82366-97-0

Thiophene, 2,5-bis(4-chlorophenyl)-

Cat. No.: B11997477
CAS No.: 82366-97-0
M. Wt: 305.2 g/mol
InChI Key: OAMKIKJEEIPWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene, 2,5-bis(4-chlorophenyl)- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of two 4-chlorophenyl groups attached at the 2 and 5 positions of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2,5-bis(4-chlorophenyl)- typically involves the condensation of thiophene with 4-chlorobenzaldehyde under acidic conditions. One common method is the Friedel-Crafts acylation, where thiophene reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of thiophene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Thiophene derivatives, including thiophene, 2,5-bis(4-chlorophenyl)-, have shown promising anticancer properties. Research indicates that compounds containing thiophene moieties can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that certain thiophene-based compounds exhibit significant cytotoxicity against human tumor cell lines such as cervical cancer and hepatocellular carcinoma . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

1.2 Anti-inflammatory Properties

Thiophene derivatives are also noted for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes. For example, one study highlighted a thiophene-based compound with an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, indicating its potential as an anti-inflammatory agent .

1.3 Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been extensively studied. Thiophene-based heterocycles have demonstrated activity against various pathogens, including methicillin-resistant Staphylococcus aureus and Candida albicans. A specific derivative was found to exhibit high activity against Clostridium difficile, showcasing its potential as a targeted antimicrobial agent .

Material Science

2.1 Organic Electronics

Thiophene compounds are widely used in organic electronics due to their conductive properties. Thiophene, 2,5-bis(4-chlorophenyl)- can be utilized in the fabrication of organic solar cells and field-effect transistors (FETs). The presence of chlorine substituents enhances the electronic properties of the compound, making it suitable for applications in organic semiconductors .

2.2 Dye Sensitizers

In dye-sensitized solar cells (DSSCs), thiophene derivatives serve as effective dye sensitizers due to their ability to absorb light and facilitate electron transfer processes. Research has indicated that incorporating thiophene units into dye structures can improve the overall efficiency of solar cells .

Synthesis and Evaluation of Anticancer Compounds

A notable study synthesized a series of thiophene derivatives and evaluated their anticancer activity against various cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to others. For example, a derivative with a chlorophenyl group showed significant inhibition of growth in hepatocellular carcinoma cells .

Development of Anti-inflammatory Agents

Another study focused on synthesizing thiophene-based compounds designed to inhibit COX enzymes. The synthesized compounds were tested for their anti-inflammatory activity in vitro and in vivo, demonstrating promising results that suggest potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of thiophene, 2,5-bis(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2,5-bis(4-chlorophenyl)- is unique due to the presence of chlorine atoms, which enhance its electron-withdrawing properties. This makes it particularly useful in the development of organic electronic materials and as a precursor for further functionalization .

Biological Activity

Thiophene, 2,5-bis(4-chlorophenyl)- is a compound belonging to the thiophene family, which is known for its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Overview of Thiophene Compounds

Thiophenes are five-membered aromatic heterocycles containing sulfur. They have gained significant attention in medicinal chemistry due to their varied pharmacological properties. The specific compound, 2,5-bis(4-chlorophenyl)-thiophene, is notable for its potential applications in cancer therapy and antimicrobial treatments.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiophene derivatives. For instance, a recent study demonstrated that thiophene-based compounds exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutic agents like sorafenib, indicating enhanced potency.

Table 1: Cytotoxic Activity of Thiophene Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2,5-bis(4-chlorophenyl)-thiopheneHepG21.2 ± 0.06
2,5-bis(4-chlorophenyl)-thiopheneMCF-73.7 ± 0.02
SorafenibHepG23.9 ± 0.11

This table illustrates the effectiveness of thiophene derivatives compared to sorafenib in inhibiting cancer cell growth.

Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives has also been extensively studied. Compounds containing the thiophene ring have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. One study reported that certain thiophene derivatives were more potent than standard antibiotics like penicillin G and streptomycin against these pathogens.

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2,5-bis(4-chlorophenyl)-thiopheneStaphylococcus aureus0.5 µg/mL
2,5-bis(4-chlorophenyl)-thiopheneEscherichia coli1.0 µg/mL
Standard AntibioticPenicillin G1.5 µg/mL

This table indicates the comparative antimicrobial potency of thiophene derivatives against common bacterial strains.

The mechanisms underlying the biological activities of thiophene compounds are multifaceted:

  • Anticancer Mechanism : Thiophene derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Mechanism : These compounds disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.

Case Studies

  • Study on HepG2 Cells : A study evaluated the effects of various thiophene derivatives on HepG2 cells and found that pretreatment with these compounds significantly sensitized the cells to sorafenib-induced cytotoxicity, reducing the effective concentration required for cell death by nearly half .
  • Antimicrobial Efficacy : Another research project focused on synthesizing novel thiophene derivatives and testing their antimicrobial properties against a panel of bacteria and fungi. The results indicated that some compounds exhibited superior activity compared to traditional antibiotics .

Properties

CAS No.

82366-97-0

Molecular Formula

C16H10Cl2S

Molecular Weight

305.2 g/mol

IUPAC Name

2,5-bis(4-chlorophenyl)thiophene

InChI

InChI=1S/C16H10Cl2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H

InChI Key

OAMKIKJEEIPWSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.